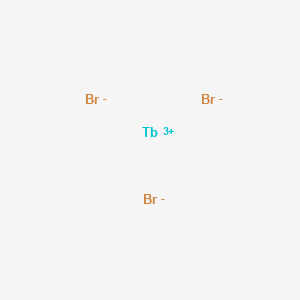

Bromure de terbium(III)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Terbium(III) bromide (TbBr3) is a chemical compound composed of a terbium atom and three bromine atoms. It is a white solid with a cubic crystal structure and a melting point of 722 °C. It has a wide range of applications in the fields of science and technology, including in the synthesis of other compounds, in scientific research, and in laboratory experiments.

Applications De Recherche Scientifique

Microbiologie et biotechnologie

Le terbium(III), un élément de terre rare typique, a été étudié pour ses effets sur la croissance cellulaire, la sporulation et les propriétés des spores de Bacillus subtilis . Il a été constaté que le terbium(III) peut inhiber la croissance bactérienne tout en améliorant la tolérance des spores à la chaleur humide . Cela pourrait avoir des implications pour la récupération des éléments de terres rares lors du processus de culture utilisant des micro-organismes .

Analyse de fluorescence

Le terbium(III) a été utilisé comme sonde fluorescente pour la détection moléculaire de l'acide ascorbique . La formation d'un complexe mixte de ligands entraîne l'extinction de la fluorescence de l'ion terbium(III) . Cette méthode convient à la détection de composés capables de former des complexes avec les ions lanthanides .

Développement de capteurs luminescents

Un capteur luminescent puissant pour la détection des ions iodure a été développé à partir d'un cadre organique-lanthanide à base de terbium(III) . Cela pourrait avoir des applications potentielles dans le domaine de la détection chimique .

Applications thérapeutiques

Bien que ne se rapportant pas directement au bromure de terbium(III), il existe des preuves que le bromure, à des concentrations thérapeutiques, augmente les courants activés par le GABA dans les neurones en culture du cortex cérébral de rat . Cela suggère des applications thérapeutiques potentielles de composés contenant du bromure.

Safety and Hazards

Orientations Futures

Terbium(III) bromide has potential applications in various fields. For instance, a study discusses the use of a terbium(III) lanthanide-organic framework as a platform for a green-emission signal . Another study discusses the use of a terbium(III) metal-organic framework for high catalytic performance on the cycloaddition of CO2 with epoxides under mild conditions .

Mécanisme D'action

Target of Action

Terbium(III) bromide, a crystalline chemical compound , has been found to interact with various targets. For instance, it has been reported to interact with the Chloride channel protein 1 , which plays a crucial role in regulating cell volume, membrane potential stabilization, signal transduction, and transepithelial transport .

Mode of Action

It has been suggested that terbium(iii) bromide can promote the adhesion and osteogenic differentiation of mesenchymal stem cells via activation of the smad-dependent tgf-b/bmp signaling pathway .

Biochemical Pathways

Terbium(III) bromide appears to affect several biochemical pathways. It has been reported to influence the TGF-b/BMP signaling pathway, which is crucial for the osteogenic differentiation of mesenchymal stem cells . Additionally, it has been found to affect the signaling molecules in horseradish, leading to changes in the contents of phytohormones and triggering excessive production of intracellular H2O2 .

Pharmacokinetics

It is known that terbium(iii) bromide is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The results of Terbium(III) bromide’s action are diverse and depend on the context of its use. For instance, in the context of biosorption and biomineralization, Terbium(III) bromide has been found to accelerate the enrichment of Terbium(III) compared to biosorption alone .

Action Environment

The action of Terbium(III) bromide can be influenced by environmental factors. For instance, it is soluble in water , which suggests that its action could be influenced by the presence of water. Moreover, it has been suggested that Terbium(III) bromide is likely to be mobile in the environment due to its water solubility .

Analyse Biochimique

Biochemical Properties

Terbium(III) bromide has been found to interact with signaling molecules in plants, specifically horseradish . The compound has been observed to decrease the auxin and gibberellic acid contents and increase the abscisic acid content . These changes in the contents of phytohormones triggered excessive production of intracellular H2O2 .

Cellular Effects

In cellular studies, Terbium(III) bromide has been found to suppress bacterial growth while enhancing spore tolerance to wet heat . The effects of Terbium(III) bromide on cell growth, sporulation, and spore properties of Bacillus subtilis have been investigated .

Molecular Mechanism

Terbium(III) bromide promotes the osteogenic differentiation of mesenchymal stem cells via the transforming growth factor β (TGFβ)/bone morphogenetic protein (BMP) signaling pathway . It also functions as a histamine receptor and mediates cellular responses to histamine .

Temporal Effects in Laboratory Settings

The effects of Terbium(III) bromide have been observed to change over time in laboratory settings . A terbium(III) complex-based time-resolved luminescence probe for selenocysteine can inhibit selenoprotein activity via a selenolate-triggered cleavage reaction of sulfonamide bonds in living cells .

Dosage Effects in Animal Models

While specific studies on Terbium(III) bromide’s effects in animal models are limited, research on the effects of Terbium(III) on horseradish plants has shown a dose-response relationship .

Metabolic Pathways

Terbium(III) bromide has been found to interact with the transforming growth factor β/bone morphogenetic protein and peroxisome-proliferator-activated receptor γ (PPARγ) signaling pathways .

Transport and Distribution

Terbium(III) bromide is soluble in water, which suggests it may be mobile in the environment . Specific information on its transport and distribution within cells and tissues is currently limited.

Subcellular Localization

It has been found to affect various cellular processes, suggesting it may interact with multiple subcellular components .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Terbium(III) bromide involves the reaction between terbium oxide and hydrobromic acid.", "Starting Materials": [ "Terbium oxide (Tb2O3)", "Hydrobromic acid (HBr)" ], "Reaction": [ "Add 100 mL of hydrobromic acid to a flask.", "Heat the flask to 60°C.", "Slowly add 10 g of terbium oxide to the flask while stirring.", "Continue stirring until all the terbium oxide has dissolved.", "Heat the solution to 80°C and maintain this temperature for 2 hours.", "Allow the solution to cool to room temperature.", "Filter the solution to remove any impurities.", "Evaporate the solvent to obtain Terbium(III) bromide as a white solid." ] } | |

Numéro CAS |

14456-47-4 |

Formule moléculaire |

Br3Tb |

Poids moléculaire |

398.64 g/mol |

Nom IUPAC |

tribromoterbium |

InChI |

InChI=1S/3BrH.Tb/h3*1H;/q;;;+3/p-3 |

Clé InChI |

AZNZWHYYEIQIOC-UHFFFAOYSA-K |

SMILES |

[Br-].[Br-].[Br-].[Tb+3] |

SMILES canonique |

Br[Tb](Br)Br |

Autres numéros CAS |

14456-47-4 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)